(R)-Ofloxacine

Vue d'ensemble

Description

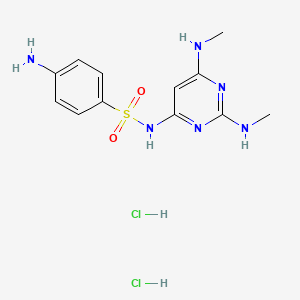

D-Lévofloxacine: est un agent antibactérien synthétique de la famille des fluoroquinolones. Il s'agit de l'isomère lévo de l'ofloxacine et il est connu pour son activité antibactérienne à large spectre. Ce composé inhibe l'activité de superenroulement de la gyrase de l'ADN bactérien, stoppant ainsi la réplication de l'ADN .

Applications De Recherche Scientifique

Chemistry: : In chemistry, D-Levofloxacin is used as a model compound for studying the structure-activity relationship of fluoroquinolones. It is also used in the development of new synthetic methods and analytical techniques .

Biology: : In biology, D-Levofloxacin is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial DNA replication .

Medicine: : In medicine, D-Levofloxacin is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. It is also used in the treatment of anthrax and plague .

Industry: : In the pharmaceutical industry, D-Levofloxacin is used in the development of new antibacterial agents and in the formulation of various dosage forms .

Mécanisme D'action

Target of Action

®-Ofloxacin, also known as d-Levofloxacin or D-Ofloxacin, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

®-Ofloxacin inhibits the activity of DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme complex, which prevents the resealing of DNA strands after they have been broken by the enzymes . This inhibition disrupts the supercoiling process, leading to breaks in the DNA, inhibition of DNA replication and transcription, and ultimately bacterial cell death .

Biochemical Pathways

The action of ®-Ofloxacin affects the DNA replication and transcription pathways in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of supercoiled DNA, which is a critical step in DNA replication and transcription . This disruption leads to the cessation of these processes and the death of the bacterial cell .

Result of Action

The molecular and cellular effects of ®-Ofloxacin’s action result in the inhibition of bacterial growth and proliferation . By disrupting DNA replication and transcription, it prevents the bacteria from multiplying and leads to their death .

Analyse Biochimique

Biochemical Properties

®-Ofloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, ®-Ofloxacin prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death. The interaction between ®-Ofloxacin and DNA gyrase is highly specific, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

®-Ofloxacin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, ®-Ofloxacin can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress and apoptosis in certain cell types. Additionally, ®-Ofloxacin can affect mitochondrial function, leading to alterations in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of ®-Ofloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV. This binding inhibits the enzymatic activity of these proteins, preventing the relaxation of supercoiled DNA. As a result, DNA replication and transcription are halted, leading to bacterial cell death. The binding interactions between ®-Ofloxacin and these enzymes involve specific amino acid residues in the active site, which form hydrogen bonds and hydrophobic interactions with the drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Ofloxacin can change over time. The stability of ®-Ofloxacin is influenced by factors such as pH, temperature, and light exposure. Over time, ®-Ofloxacin can degrade, leading to a reduction in its antibacterial activity. Long-term studies have shown that ®-Ofloxacin can cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ®-Ofloxacin vary with different dosages in animal models. At therapeutic doses, ®-Ofloxacin effectively treats bacterial infections without causing significant adverse effects. At higher doses, ®-Ofloxacin can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where low doses have minimal impact, while higher doses lead to significant toxicity. These findings highlight the importance of dose optimization in clinical settings .

Metabolic Pathways

®-Ofloxacin is involved in various metabolic pathways, including its own metabolism and the metabolism of other compounds. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted in the urine. ®-Ofloxacin can also affect metabolic flux and metabolite levels by inhibiting bacterial enzymes involved in metabolic pathways. This inhibition can disrupt bacterial metabolism, leading to cell death .

Transport and Distribution

®-Ofloxacin is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters and binding proteins. Once inside the cell, ®-Ofloxacin can accumulate in specific compartments, such as the nucleus and mitochondria. This localization is essential for its antibacterial activity, as it allows ®-Ofloxacin to interact with its target enzymes .

Subcellular Localization

The subcellular localization of ®-Ofloxacin is critical for its activity and function. It is primarily localized in the cytoplasm, where it can interact with bacterial DNA gyrase and topoisomerase IV. Additionally, ®-Ofloxacin can be targeted to specific compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals. These modifications ensure that ®-Ofloxacin reaches its site of action and exerts its antibacterial effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : : La préparation de la D-Lévofloxacine implique l'utilisation de l'acide tétrafluorobenzoïque comme matière première. Le procédé consiste à ajouter un solvant à l'éthyl-2-(2,3,4,5-tétrafluorobenzoyl)-3-(1-hydroxyméthyléthamino)acrylate brut, suivi de l'ajout de L-aminopropanol ou de DL-aminopropanol congelé. Le mélange réactionnel est maintenu à 50-90 °C sous agitation. Après cyclisation, la N-méthylpipérazine est ajoutée et le mélange est chauffé à 120-130 °C. La solution réactionnelle est ensuite versée dans l'eau, agitée, refroidie et filtrée. Le filtrat est ajusté à un pH de 7,0 avec une solution basique et extrait avec un réactif d'extraction .

Méthodes de production industrielle : : La production industrielle de la D-Lévofloxacine implique une méthode de synthèse asymétrique qui permet la production de masse. Cette méthode réduit les coûts de production et garantit une production efficace du composé .

Analyse Des Réactions Chimiques

Types de réactions : : La D-Lévofloxacine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants : : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de ces réactions varient en fonction du produit souhaité.

Produits principaux : : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de la D-Lévofloxacine, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Chimie : : En chimie, la D-Lévofloxacine est utilisée comme composé modèle pour étudier la relation structure-activité des fluoroquinolones. Elle est également utilisée dans le développement de nouvelles méthodes de synthèse et de techniques analytiques .

Biologie : : En biologie, la D-Lévofloxacine est utilisée pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur la réplication de l'ADN bactérien .

Médecine : : En médecine, la D-Lévofloxacine est utilisée pour traiter une variété d'infections bactériennes, notamment les infections des voies respiratoires, les infections urinaires et les infections cutanées. Elle est également utilisée dans le traitement du charbon et de la peste .

Industrie : : Dans l'industrie pharmaceutique, la D-Lévofloxacine est utilisée dans le développement de nouveaux agents antibactériens et dans la formulation de diverses formes galéniques .

Mécanisme d'action

La D-Lévofloxacine exerce ses effets en inhibant l'activité des enzymes gyrase de l'ADN bactérien et topoisomérase IV. Cette inhibition empêche la relaxation de l'ADN superenroulé et favorise la rupture de l'ADN double brin, arrêtant ainsi la réplication de l'ADN et conduisant à la mort des cellules bactériennes .

Comparaison Avec Des Composés Similaires

Composés similaires : : Des composés similaires à la D-Lévofloxacine comprennent d'autres fluoroquinolones telles que la ciprofloxacine, la moxifloxacine et la gatifloxacine .

Comparaison : : Comparée à la ciprofloxacine, la D-Lévofloxacine a un spectre d'activité plus large et est plus efficace contre les bactéries Gram-positives. Elle a également une biodisponibilité plus élevée et une demi-vie plus longue, ce qui la rend plus adaptée à une administration une fois par jour .

Unicité : : L'unicité de la D-Lévofloxacine réside dans sa stéréochimie. En tant qu'isomère lévo de l'ofloxacine, elle a une activité antibactérienne plus élevée et une incidence plus faible d'effets secondaires par rapport au mélange racémique .

Propriétés

IUPAC Name |

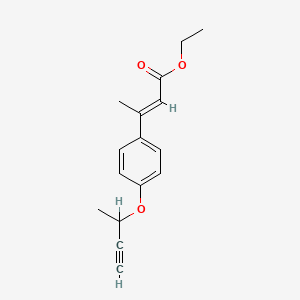

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058715 | |

| Record name | d-Levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100986-86-5 | |

| Record name | (+)-Ofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100986-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Levofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Levofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | d-Levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OFLOXACIN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OPE0O92Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the activity of D-Ofloxacin ((R)-Ofloxacin) compare to that of Levofloxacin (S-Ofloxacin)?

A1: D-Ofloxacin demonstrates significantly lower antibacterial activity compared to Levofloxacin. This difference in activity is attributed to the stereochemistry of the molecules and their interactions with the target enzyme, DNA gyrase. [, , , , ]

Q2: Does the lower activity of D-Ofloxacin make it clinically irrelevant?

A2: While D-Ofloxacin exhibits significantly lower activity than Levofloxacin, researchers have explored its potential use in combination with other antibiotics, particularly against multidrug-resistant Mycobacterium tuberculosis strains. []

Q3: What is the primary target of D-Ofloxacin and how does it exert its antibacterial effect?

A3: D-Ofloxacin, like other fluoroquinolones, primarily targets DNA gyrase, an essential bacterial enzyme involved in DNA replication. It binds to the enzyme-DNA complex and stabilizes a cleavable complex, ultimately inhibiting DNA synthesis and leading to bacterial cell death. []

Q4: Does D-Ofloxacin interact with DNA directly?

A4: Yes, studies indicate that D-Ofloxacin binds to supercoiled DNA, but with a lower binding affinity and cooperativity compared to Levofloxacin. This difference in binding behavior contributes to its reduced potency against DNA gyrase. []

Q5: Have any studies compared the pharmacokinetic profiles of D-Ofloxacin and Levofloxacin?

A5: Yes, research in red seabream (Pagrosomus major) suggests that the two enantiomers exhibit enantioselective pharmacokinetics. D-Ofloxacin demonstrated a longer elimination half-life, higher maximum plasma concentration, and greater area under the concentration-time curve from zero to infinity compared to Levofloxacin. []

Q6: What analytical methods are commonly employed to separate and quantify D-Ofloxacin and Levofloxacin?

A6: Enantioselective high-performance liquid chromatography (HPLC) is widely used for separating and quantifying D-Ofloxacin and Levofloxacin. Chiral stationary phases, such as those containing cyclodextrin derivatives, are often employed for efficient enantiomeric separation. [, , , , ]

Q7: Are there alternative techniques for separating D-Ofloxacin and Levofloxacin?

A7: Yes, besides HPLC, high-performance capillary electrophoresis (HPCE) has also been successfully utilized for separating and analyzing D-Ofloxacin and Levofloxacin. This technique offers high separation efficiency and can be coupled with various detection methods for sensitive analysis. [, ]

Q8: What about quantifying D-Ofloxacin in biological samples like urine?

A8: Ligand exchange chromatography has been successfully applied for directly determining D-Ofloxacin enantiomers in human urine. This method utilizes a C18 column with a mobile phase containing L-phenylalanine and copper sulfate, allowing for sensitive and specific analysis without extensive sample preparation. []

Q9: What is known about the photostability of D-Ofloxacin?

A9: Research suggests that D-Ofloxacin, similar to Ofloxacin, undergoes photodegradation upon exposure to UV irradiation. This degradation process follows an autocatalytic mechanism and can lead to the formation of multiple photoproducts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)

![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)